molecular formula C15H21ClN2O2 B5344864 2-(4-Chloro-3-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

2-(4-Chloro-3-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

Cat. No.: B5344864
M. Wt: 296.79 g/mol
InChI Key: ROGPFCFRHWDJFN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is a synthetic organic compound. It features a phenoxy group substituted with chlorine and methyl groups, and a diazepane ring attached to an ethanone moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-12-10-13(4-5-14(12)16)20-11-15(19)18-7-3-6-17(2)8-9-18/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGPFCFRHWDJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCCN(CC2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate alkyl halide to form the phenoxy intermediate.

    Attachment of the Diazepane Ring: The phenoxy intermediate is then reacted with a diazepane derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the diazepane ring.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, ammonia.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone: Lacks the methyl group on the phenoxy ring.

    2-(4-Methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone: Lacks the chlorine atom on the phenoxy ring.

    2-(4-Chloro-3-methylphenoxy)-1-(1,4-diazepan-1-yl)ethanone: Lacks the methyl group on the diazepane ring.

Uniqueness

The presence of both chlorine and methyl groups on the phenoxy ring, along with the methylated diazepane ring, may confer unique properties to 2-(4-Chloro-3-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone, potentially affecting its reactivity and biological activity.

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